![molecular formula C15H10Cl2N2OS B3000376 6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422527-23-9](/img/no-structure.png)
6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number. It may also include the class of compounds it belongs to and its isomers .
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the compound. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Functionalized Quinazolines: A study by Kut, Onysko, and Lendel (2020) explored the synthesis of functionalized quinazolines, highlighting the chemical versatility and potential for creating diverse compounds with varied biological activities (Kut, Onysko, & Lendel, 2020).
Biological and Pharmacological Activities
- AMPA Receptor Antagonists: Research by Chenard et al. (2001) involved synthesizing quinazolin-4-ones, including derivatives similar to the queried compound, to study their role as AMPA receptor antagonists. This is significant in understanding neurological processes and potential therapeutic applications (Chenard et al., 2001).
- Anticancer Activity: Noolvi and Patel (2013) focused on synthesizing and evaluating quinazoline derivatives for their anticancer properties, particularly targeting EGFR-tyrosine kinase. This research emphasizes the potential of quinazolines in cancer therapy (Noolvi & Patel, 2013).
- Antimicrobial Studies: Patel et al. (2010) investigated the synthesis of sulfonamide derivatives of quinazolin-4(3H)ones and their antibacterial and antifungal activities. This research highlights the potential use of quinazolines in treating microbial infections (Patel et al., 2010).
Crystallographic and Molecular Studies
- Molecular Structure Analysis: Cruz et al. (2006) conducted studies on the crystallography of quinazoline derivatives, providing insights into the molecular structures which are crucial for understanding their chemical behavior and interaction with biological targets (Cruz et al., 2006).
Potential Therapeutic Applications
- Anti-Inflammatory Agents: Research by Manivannan and Chaturvedi (2011) on quinazolinones focused on designing compounds with anti-inflammatory properties, highlighting the therapeutic potential of quinazoline derivatives in treating inflammation-related disorders (Manivannan & Chaturvedi, 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 2-chlorobenzylamine with 2-chlorobenzaldehyde to form 2-chloro-N-(2-chlorophenyl)benzamide. This intermediate is then reacted with thiourea to form 6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one.", "Starting Materials": [ "2-chlorobenzylamine", "2-chlorobenzaldehyde", "thiourea" ], "Reaction": [ "Step 1: React 2-chlorobenzylamine with 2-chlorobenzaldehyde in the presence of a suitable solvent and catalyst to form 2-chloro-N-(2-chlorophenyl)benzamide.", "Step 2: React 2-chloro-N-(2-chlorophenyl)benzamide with thiourea in the presence of a suitable solvent and catalyst to form 6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
Número CAS |
422527-23-9 |
Fórmula molecular |
C15H10Cl2N2OS |
Peso molecular |
337.22 |
Nombre IUPAC |
6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H10Cl2N2OS/c16-10-5-6-13-11(7-10)14(20)19(15(21)18-13)8-9-3-1-2-4-12(9)17/h1-7H,8H2,(H,18,21) |
Clave InChI |
MAXZXHDQTCDIJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


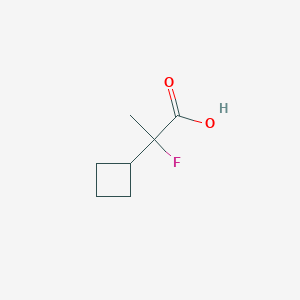
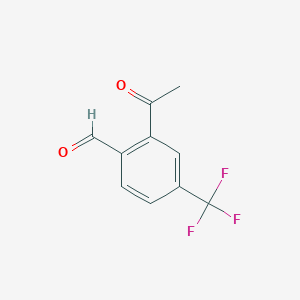

![(R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B3000302.png)
![N-[2-(2-methoxyphenoxy)ethyl]-1-(3-phenoxypyrazin-2-yl)piperidine-4-carboxamide](/img/structure/B3000304.png)

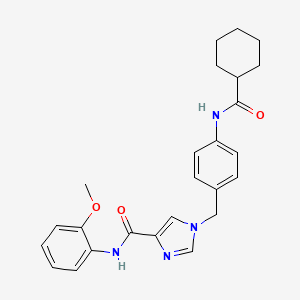


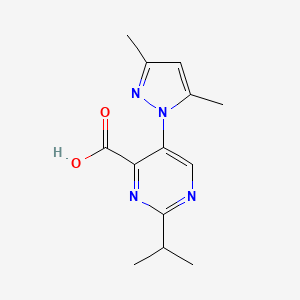
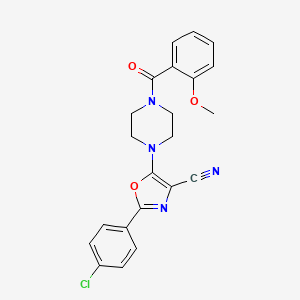
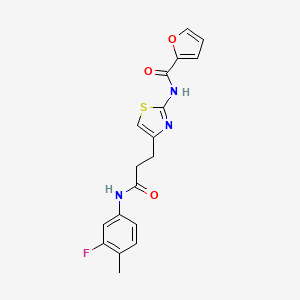
![N-(2-methoxyethyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B3000313.png)
![N-[1-(Oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide](/img/structure/B3000315.png)
